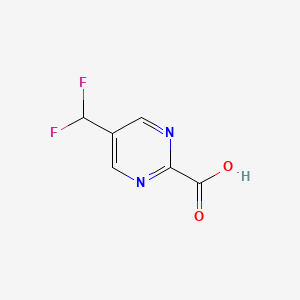
5-(Difluoromethyl)pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a difluoromethyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include acetic acid, trifluoroacetic acid, and various 1,3-dicarbonyl compounds .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the condensation reactions mentioned earlier yield pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
5-(Difluoromethyl)pyrimidine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of biologically active molecules, including antiviral and anticancer agents.
Materials Science: The unique properties of the difluoromethyl group make this compound of interest in the development of new materials with enhanced stability and performance.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions involving pyrimidine derivatives.
Mechanism of Action
it is known that the presence of the difluoromethyl group can enhance the biological activity and metabolic stability of the compound . The molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)pyrimidine-5-carboxylic acid: This compound has a similar structure but with the difluoromethyl group at the 2-position instead of the 5-position.
4-(Difluoromethyl)pyrimidine-2-carboxylic acid: Another similar compound with the difluoromethyl group at the 4-position.
Uniqueness
5-(Difluoromethyl)pyrimidine-2-carboxylic acid is unique due to the specific positioning of the difluoromethyl group, which can influence its reactivity and biological activity. The presence of the carboxylic acid group at the 2-position also adds to its distinct chemical properties.
Properties
Molecular Formula |
C6H4F2N2O2 |
|---|---|
Molecular Weight |
174.10 g/mol |
IUPAC Name |
5-(difluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C6H4F2N2O2/c7-4(8)3-1-9-5(6(11)12)10-2-3/h1-2,4H,(H,11,12) |
InChI Key |
ZXULACHWLSWYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















